1-Benzylpiperidine-4-carbaldehyde
Overview
Description
1-Benzylpiperidine-4-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO. It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and an aldehyde group at the fourth position of the piperidine ring. This compound is significant in various chemical and pharmaceutical applications due to its unique structure and reactivity .
Mechanism of Action
Target of Action
1-Benzylpiperidine-4-carbaldehyde, also known as 1-Benzyl-4-piperidinecarboxaldehyde, is primarily used as a reactant in the synthesis of Donepezil . Donepezil is a reversible inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain . Therefore, the primary target of this compound can be considered as acetylcholinesterase.
Mode of Action
The compound interacts with its target, acetylcholinesterase, by inhibiting its action. This leads to an increase in the concentration of acetylcholine in the brain, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of this neurotransmitter .
Biochemical Pathways
The compound affects the cholinergic pathway by inhibiting the action of acetylcholinesterase. This leads to an increase in acetylcholine levels, enhancing cholinergic transmission. The downstream effects include improved cognitive function, particularly in patients with Alzheimer’s disease .
Pharmacokinetics
Donepezil, which is synthesized using this compound, has an oral bioavailability of 100% . It can easily cross the blood-brain barrier, which is crucial for its role in treating neurodegenerative disorders .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of cholinergic transmission. By inhibiting acetylcholinesterase and increasing acetylcholine levels, the compound can help improve cognitive function and memory in patients with Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect the stability of the compound. It’s recommended to store the compound in a refrigerator . Furthermore, the compound’s efficacy can be influenced by the patient’s physiological condition, such as the integrity of the blood-brain barrier, which can affect the compound’s ability to reach its target in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidine-4-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1-benzyl-4-piperidinemethanol using oxidizing agents such as sodium periodate and sodium bromide in the presence of 2,2,6,6-tetramethyl-1-piperidone . Another method includes the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .
Industrial Production Methods: The industrial production of this compound typically involves the oxidation of 1-benzyl-4-piperidinemethanol under controlled conditions to ensure high yield and purity. The process is optimized for scalability and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium periodate, sodium bromide, and 2,2,6,6-tetramethyl-1-piperidone.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: 1-Benzylpiperidine-4-carboxylic acid.
Reduction: 1-Benzylpiperidine-4-methanol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
1-Benzylpiperidine-4-carbaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: In the production of fine chemicals and as a building block for various chemical syntheses
Comparison with Similar Compounds
- 1-Benzyl-4-formylpiperidine
- 1-Benzylisonipecotaldehyde
- 1-(Phenylmethyl)-4-piperidinecarboxaldehyde
Comparison: 1-Benzylpiperidine-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and applications. Compared to similar compounds, it is particularly valuable in the synthesis of donepezil due to its optimal reactivity and compatibility with the synthetic route .
Biological Activity
1-Benzylpiperidine-4-carbaldehyde (C13H17NO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
This compound is characterized by the presence of a benzyl group attached to a piperidine ring, with an aldehyde functional group at the fourth position. Its molecular structure allows for various interactions with biological targets, making it a valuable compound for research and development in pharmacology.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties by modulating critical signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt. Research has demonstrated that its derivatives possess antiproliferative effects against various cancer cell lines, suggesting potential as a therapeutic agent in oncology.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
A549 (Lung Cancer) | 10.0 | Modulation of NF-κB signaling |
Neuroprotective Effects
This compound has shown promise in neuroprotective applications, particularly in the context of Alzheimer's disease. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegeneration.
Compound | IC50 (µM) | Target |
---|---|---|
This compound | 0.25 | Human AChE |
Ethyl 6-(4-(1-benzylpiperidin-4-yl)butylamino)-5-cyano-2-methyl-4-phenylnicotinate | 0.0167 | Human AChE |
These findings indicate that the compound may enhance cholinergic function and provide neuroprotective benefits against amyloid-beta-induced toxicity .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Various derivatives of this compound have been synthesized and tested against a range of bacterial strains, demonstrating moderate to strong activity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Synthesis Methods
Synthesis of this compound typically involves the condensation of benzylamine with piperidine derivatives under acidic conditions. Various methods have been explored to optimize yield and purity.
- Condensation Reaction : Benzylamine is reacted with piperidine-4-carboxaldehyde in the presence of acetic acid.
- Use of Catalysts : Employing catalysts like p-toluenesulfonic acid can enhance reaction rates and yields.
- Alternative Routes : Other synthetic routes involve the use of alkylating agents or reductive amination techniques.
Case Studies
In a study focusing on the synthesis and biological evaluation of novel derivatives, researchers found that modifications at the piperidine nitrogen significantly affected both the potency and selectivity for AChE inhibition . Additionally, a recent patent highlighted the utility of 1-benzylpiperidine derivatives in developing therapeutically active compounds .
Properties
IUPAC Name |
1-benzylpiperidine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIBOXBBPQRZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176554 | |
Record name | 1-Benzylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22065-85-6 | |
Record name | 1-(Phenylmethyl)-4-piperidinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22065-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzylpiperidine-4-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022065856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzylpiperidine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzylpiperidine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BENZYLPIPERIDINE-4-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5RKG3HX5A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Benzylpiperidine-4-carbaldehyde in the synthesis of Donepezil?
A1: this compound serves as a crucial building block in the synthesis of Donepezil. [] It undergoes a condensation reaction with 5,6-dimethoxy-1-indanone in the presence of alkali metal carbonates at elevated temperatures. This reaction yields 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidene]methylpiperidine, the penultimate intermediate in Donepezil synthesis. Subsequent hydrogenation of this intermediate leads to the formation of Donepezil. []
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